REACTION_CXSMILES
|
C([CH:3]([C:7](Cl)=[O:8])[C:4](Cl)=[O:5])C.[CH3:10][O:11][C:12]([C:14]1[S:15][CH:16]=[CH:17][C:18]=1[NH2:19])=[O:13].N1[CH:25]=[CH:24]C=CC=1.C([OH:28])C>C1(C)C=CC=CC=1>[CH3:10][O:11][C:12]([C:14]1[S:15][CH:16]=[CH:17][C:18]=1[NH:19][C:7](=[O:8])[CH2:3][C:4]([O:5][CH2:24][CH3:25])=[O:28])=[O:13]
|
Name
|
|
Quantity
|
1.93 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)Cl)C(=O)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC=CC1N
|
Name
|
|
Quantity
|
1.23 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at −10° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The product was extracted by ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phase was sequentially washed by diluted HCl solution, saturated NaHCO3 solution, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield an oily residue
|
Type
|
WAIT
|
Details
|
kept overnight at −4° C
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The crystals formed
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CONCENTRATION
|
Details
|
filtrate was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1SC=CC1NC(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |